2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with 2-mercaptoethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity .
Chemical Reactions Analysis
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-[(3-Chlorobenzyl)sulfanyl]ethylamine hydrochloride can be compared with other similar compounds, such as:
2-[(4-Chlorobenzyl)sulfanyl]ethylamine hydrochloride: This compound has a similar structure but with a chlorine atom at the 4-position of the benzyl ring, which may result in different chemical and biological properties.
2-[(3-Bromobenzyl)sulfanyl]ethylamine hydrochloride: The presence of a bromine atom instead of chlorine can influence the reactivity and interactions of the compound.
2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride: The methyl group can affect the compound’s hydrophobicity and steric interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c10-9-3-1-2-8(6-9)7-12-5-4-11;/h1-3,6H,4-5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPLSCSFTWTHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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